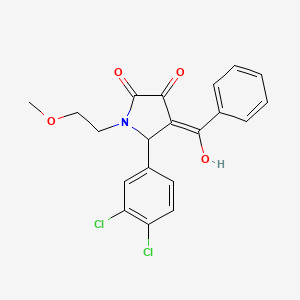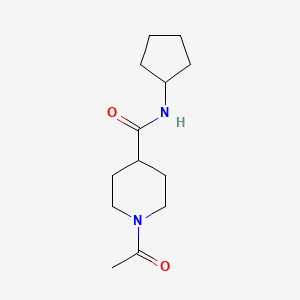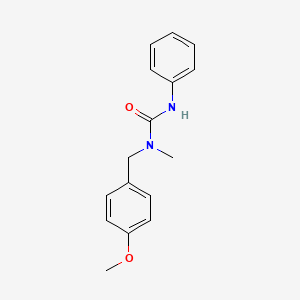![molecular formula C19H19N3O4 B5483830 N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5483830.png)
N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is a chemical compound with potential applications in scientific research. This compound is also known as EPCMU and is a derivative of coumarin, a natural compound found in many plants. EPCMU has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
作用机制
The mechanism of action of EPCMU involves the inhibition of several enzymes involved in cell growth and survival. EPCMU inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPCMU also inhibits the activity of protein kinase CK2, which is involved in cell signaling pathways that promote cell survival. Inhibition of CK2 leads to the activation of pro-apoptotic pathways and ultimately cell death.
Biochemical and Physiological Effects:
EPCMU has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, EPCMU has been shown to have anti-inflammatory and antioxidant properties. EPCMU inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. EPCMU also scavenges free radicals, which are produced during oxidative stress and can damage cells and tissues. Furthermore, EPCMU has been shown to have neuroprotective effects, which may have therapeutic applications in neurodegenerative diseases.
实验室实验的优点和局限性
EPCMU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been well-studied. EPCMU has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also some limitations to using EPCMU in lab experiments. EPCMU has low solubility in water, which may limit its use in some experiments. In addition, EPCMU may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on EPCMU. One area of research could be the development of more potent and selective analogs of EPCMU. Another area of research could be the investigation of the potential therapeutic applications of EPCMU in other diseases, such as neurodegenerative diseases. Furthermore, the mechanisms underlying the anti-inflammatory and antioxidant properties of EPCMU could be further elucidated. Overall, EPCMU has potential as a therapeutic agent and warrants further investigation in scientific research.
合成方法
EPCMU can be synthesized using various methods, including the reaction of 3-acetyl-4-hydroxycoumarin and 2-ethoxyaniline in the presence of a catalyst such as sodium acetate or sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine and isocyanate to yield EPCMU. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
EPCMU has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that EPCMU inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia. EPCMU has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, EPCMU has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-15-11-7-5-9-13(15)21-19(24)22-17-16(20-2)12-8-4-6-10-14(12)26-18(17)23/h4-11,20H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZXKJDHYFNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5483748.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)
![3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5483777.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![1'-[(3-ethyl-1H-pyrazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5483794.png)
![7-(2-hydroxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5483802.png)

![1-cinnamoyl-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5483815.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5483822.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5483835.png)
![6-methoxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}pyrimidin-4-ol](/img/structure/B5483837.png)
